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Compound of Interest

Compound Name: 3-Iodo-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1312915 Get Quote

An In-Depth Technical Guide to 3-Iodo-1H-pyrrolo[3,2-c]pyridine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals working with 3-Iodo-1H-pyrrolo[3,2-c]pyridine. It

consolidates critical information regarding its chemical properties, synthesis, reactivity, and

applications, providing a foundation for its effective use in research and development.

Core Molecular Attributes
3-Iodo-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, is a halogenated

heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a

pyrrole ring fused to a pyridine ring, makes it a privileged scaffold in the design of biologically

active molecules. The iodine atom at the 3-position of the pyrrole ring offers a versatile

synthetic handle for further molecular elaboration through various cross-coupling reactions.

Physicochemical Properties
While experimental data for this specific isomer is not widely published, its core properties can

be definitively established based on its elemental composition and inferred from closely related

isomers.
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Property Value Source / Method

Molecular Formula C₇H₅IN₂ Elemental Composition

Molecular Weight 244.04 g/mol Calculation

CAS Number 877060-47-4 Chemical Abstract Service[1]

Appearance (Predicted) Off-white to light yellow solid
Inferred from related

azaindoles

Melting Point (°C) Not available

Data for the isomeric 3-Iodo-

1H-pyrrolo[2,3-b]pyridine is

190-194 °C[2]

Topological Polar Surface Area 28.7 Å² Computational

Synonyms 3-Iodo-5-azaindole Isomer-specific nomenclature

The Strategic Importance in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of targeted

therapeutics, particularly in oncology. Its rigid bicyclic structure serves as an excellent

framework for orienting pharmacophoric groups to achieve high-affinity binding to protein

targets.

Mechanism of Action and Therapeutic Targets
Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of key

proteins involved in cell division and cancer progression.

Monopolar Spindle 1 (MPS1) Kinase Inhibition: MPS1 is a critical component of the spindle

assembly checkpoint, a cellular mechanism that ensures the fidelity of chromosome

segregation during mitosis. Aberrant overexpression of MPS1 is common in many human

cancers. The 1H-pyrrolo[3,2-c]pyridine scaffold has been instrumental in the design of potent

and selective MPS1 inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[3]

Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell

structure, transport, and mitosis. Molecules that disrupt microtubule dynamics are among the

most effective anticancer agents. Recently, 1H-pyrrolo[3,2-c]pyridine derivatives have been
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designed as novel inhibitors that bind to the colchicine site on tubulin, preventing its

polymerization and leading to cell cycle arrest and apoptosis.[4][5]

The following diagram illustrates the central role of the 1H-pyrrolo[3,2-c]pyridine scaffold in

targeting these two critical pathways in oncology.
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Caption: Role of the 1H-pyrrolo[3,2-c]pyridine scaffold in cancer therapy.

Synthesis and Reactivity
The synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine can be approached through a logical

sequence involving the construction of the core azaindole ring system followed by

regioselective iodination.
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Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
A common and effective strategy for constructing the 1H-pyrrolo[3,2-c]pyridine scaffold begins

with a substituted pyridine precursor. The following workflow outlines a validated approach.[4]

2-Bromo-5-methylpyridine 2-Bromo-5-methyl-
pyridine-1-oxide

 m-CPBA 2-Bromo-5-methyl-
4-nitropyridine 1-oxide

 Fuming HNO₃

 H₂SO₄
Key Enamine Intermediate DMF-DMA 6-Bromo-1H-pyrrolo[3,2-c]pyridine

 Fe / Acetic Acid
 (Reductive Cyclization) 1H-pyrrolo[3,2-c]pyridine

(Target Core)

 Debromination
 (e.g., Hydrogenolysis)

Click to download full resolution via product page

Caption: Synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine core.

Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)[4]

Oxidation: React commercially available 2-bromo-5-methylpyridine with m-chloroperbenzoic

acid (m-CPBA) to obtain 2-bromo-5-methyl-pyridine-1-oxide.

Nitration: Transform the N-oxide into 2-bromo-5-methyl-4-nitropyridine 1-oxide using fuming

nitric acid in sulfuric acid.

Enamine Formation: React the nitropyridine oxide with N,N-dimethylformamide dimethyl

acetal (DMF-DMA) to afford the key enamine intermediate.

Reductive Cyclization: Treat the enamine intermediate with iron powder in acetic acid to

synthesize 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Debromination: The bromo-intermediate can then be carried forward or debrominated via

catalytic hydrogenation to yield the parent 1H-pyrrolo[3,2-c]pyridine core.

Regioselective Iodination
With the core scaffold in hand, the introduction of iodine at the C3 position is the critical next

step. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, with the C3

position being a primary site for reaction.[6]

Protocol: Direct C-H Iodination (Proposed) This protocol is based on established methods for

the iodination of related azaindoles.[7]
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Deprotonation: Dissolve 1H-pyrrolo[3,2-c]pyridine in a suitable aprotic solvent, such as N,N-

dimethylformamide (DMF).

Base Treatment: Add a strong base, such as potassium hydroxide (KOH) or sodium hydride

(NaH), at room temperature and stir to form the corresponding anion.

Iodination: Add a solution of molecular iodine (I₂) in DMF dropwise to the reaction mixture.

Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with an

aqueous solution of sodium thiosulfate to remove excess iodine.

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate),

wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield 3-Iodo-
1H-pyrrolo[3,2-c]pyridine.

Spectroscopic Characterization (Predicted)
While a published spectrum for 3-Iodo-1H-pyrrolo[3,2-c]pyridine is not readily available, its

key spectroscopic features can be reliably predicted based on the analysis of its core structure

and data from closely related derivatives.[5]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both

the pyrrole and pyridine rings.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment Rationale

~11.0-12.0 br s N-H (Pyrrole)

Typical chemical shift

for a pyrrolic N-H,

often broad.

~8.8-9.1 s H7

Proton adjacent to

pyridine nitrogen,

deshielded.

~7.5-7.8 d H4
Pyridine proton

coupled to H2.

~7.2-7.4 s H2

Pyrrole proton, singlet

due to iodine at C3.

Deshielded by

adjacent N.

~6.7-7.0 d H6
Pyridine proton

coupled to H7.

¹³C NMR Spectroscopy
The carbon spectrum will reflect the electronic environment of the fused heterocyclic system.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~145-150 C7a
Bridgehead carbon adjacent to

pyridine nitrogen.

~140-144 C7
Carbon adjacent to pyridine

nitrogen.

~130-135 C3a Bridgehead carbon.

~125-128 C2
Pyrrole carbon adjacent to

nitrogen.

~115-120 C6 Pyridine carbon.

~110-114 C4 Pyridine carbon.

~60-70 C3

Carbon bearing the iodine

atom; significantly shielded by

the heavy atom effect.

Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound.

Molecular Ion (M⁺): A prominent peak at m/z = 244 is expected, corresponding to the

molecular weight of C₇H₅IN₂.

Key Fragments: Fragmentation may involve the loss of iodine (m/z = 117) and characteristic

cleavages of the bicyclic ring system.

Conclusion
3-Iodo-1H-pyrrolo[3,2-c]pyridine is a valuable and versatile building block for medicinal

chemistry and drug discovery. Its synthesis is achievable through established heterocyclic

chemistry, and its strategic importance is underscored by the potent biological activities of its

derivatives, particularly as inhibitors of MPS1 kinase and tubulin polymerization. This guide

provides the foundational knowledge required for chemists to confidently incorporate this

important scaffold into their research programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 877060-47-4 CAS MSDS (3-IODO-1H-PYRROLO[3,2-C]PYRIDINE) Melting Point Boiling
Point Density CAS Chemical Properties [chemicalbook.com]

2. 3-Iodo-7-azaindole 95 23616-57-1 [sigmaaldrich.com]

3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of
Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]

4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-
binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

6. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China |
High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-
chem.com]

7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity
Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [3-Iodo-1H-pyrrolo[3,2-C]pyridine molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312915#3-iodo-1h-pyrrolo-3-2-c-pyridine-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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